molecular formula C8H12N2O2 B3021710 5-Butyl-1H-pyrazole-3-carboxylic acid CAS No. 890624-89-2

5-Butyl-1H-pyrazole-3-carboxylic acid

Cat. No. B3021710
CAS RN: 890624-89-2
M. Wt: 168.19 g/mol
InChI Key: ZJTXSGLJNBAMJS-UHFFFAOYSA-N
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Description

5-Butyl-1H-pyrazole-3-carboxylic acid is a synthetic organic compound . It is commercially available .


Synthesis Analysis

Pyrazole nucleus, the core structure of 5-Butyl-1H-pyrazole-3-carboxylic acid, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of 5-Butyl-1H-pyrazole-3-carboxylic acid includes hydrogen bond acceptors (3), hydrogen bond donors (2), and rotatable bonds (4). The topological polar surface area is 65.98, and the molecular weight is 168.09 .


Chemical Reactions Analysis

Pyrazoles, including 5-Butyl-1H-pyrazole-3-carboxylic acid, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The physico-chemical properties of 5-Butyl-1H-pyrazole-3-carboxylic acid include a topological polar surface area of 65.98, a molecular weight of 168.09, and XLogP of 2.38 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Optical Properties : Novel derivatives of 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole have been synthesized, characterized, and analyzed for their fluorescence spectral characteristics (Ge et al., 2014).

Medicinal Chemistry and Catalysis

  • Synthesis of Ligands for Medicinal Chemistry and Catalysis : Research focused on creating novel ligands based on 1H-pyrazole-3(5)-carboxylic acids, with potential applications in medicinal chemistry and metal complex catalysis. This involved developing new methods for synthesizing previously unknown N-unsubstituted 5- and 4-azido-1H-pyrazole-3-carboxylic acids (Dalinger et al., 2020).

Coordination Chemistry

  • Unique Coordination Behavior with Metals : A study on a polytopic Schiff base derived from pyrazole-carboxylic acid demonstrated distinctive coordination abilities with cobalt (II) and nickel (II), forming unique complexes. This research provides insights into the binding modes and interactions of pyrazole-carboxylic acid derivatives with metal ions (Gupta et al., 2019).

Antibacterial Activity

  • Antibacterial Activity : 1H-pyrazole-3-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activities, showing inhibitory effects against various microorganisms. This study highlights the potential of these compounds in developing new antibacterial agents (Akbas et al., 2005).

Catalysis and Chemical Synthesis

  • Catalyzed Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones : A method was developed for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones using Brønsted-acidic ionic liquids as catalysts. This efficient approach demonstrates the role of 5-amino-1H-pyrazole-4-carboxamides in the synthesis of pyrazole derivatives under solvent-free conditions (Tavakoli-Hoseini et al., 2011).

Nonlinear Optical Materials

  • Potential in Nonlinear Optical Applications : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and characterized for their nonlinear optical properties. The study suggests their potential application in optical limiting technologies (Chandrakantha et al., 2013).

Mechanism of Action

Target of Action

The primary target of 5-Butyl-1H-pyrazole-3-carboxylic acid is the HCA 2 receptor . This receptor plays a crucial role in various physiological processes.

Mode of Action

5-Butyl-1H-pyrazole-3-carboxylic acid acts as an agonist at the HCA 2 receptor . As an agonist, it binds to the receptor and activates it, leading to a series of biochemical reactions within the cell.

Action Environment

The action, efficacy, and stability of 5-Butyl-1H-pyrazole-3-carboxylic acid can be influenced by various environmental factors. For instance, the type of solvent can affect the intermolecular interactions between the compound and its target . Additionally, factors such as pH, temperature, and the presence of other molecules can also impact the compound’s action.

properties

IUPAC Name

5-butyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-3-4-6-5-7(8(11)12)10-9-6/h5H,2-4H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTXSGLJNBAMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288719
Record name 5-Butyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Butyl-1H-pyrazole-3-carboxylic acid

CAS RN

92933-48-7
Record name 5-Butyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92933-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Butyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Butyl-1H-pyrazol-3-carboxylic acid ethyl ester (24 g, 122 mmol) and 1M NaOH solution (305 ml, 306 mmol) were dissolved in 1,4-dioxan (300 ml), the reaction was heated to 55° C. under nitrogen and stirred for 2 hours. The reaction mixture was cooled, adjusted to pH 2 using concentrated hydrochloric acid and the solvent was removed under reduced pressure. The residual solid was dissolved in ethyl acetate (300 ml) and washed with water (300 ml). The aqueous phase was removed, extracted with ethyl acetate (300 ml) and the combined organic extracts were dried over MgSO4. The solvent was removed under reduced pressure and the residue was azeotroped with dichloromethane (2×50 ml) to give 5-butyl-1H-pyrazol-3-carboxylic acid (22.6 g) as a white solid. 1H NMR (400 MHz, DMSO-D6): δ=12.50-13.00 (2H, brs), 6.41 (1H, s), 2.47-2.57 (2H, t), 1.46-1.56 (2H, quin), 1.19-1.29 (2H, sext), 1.15-1.19 (3H, t) ppm. LRMS (electrospray): m/z [M−H]+ 167. Anal. Found C, 57.01; H, 7.23; N, 16.50. C8H12N2O2 requires C, 57.13; H, 7.19; N, 16.66%.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
305 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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